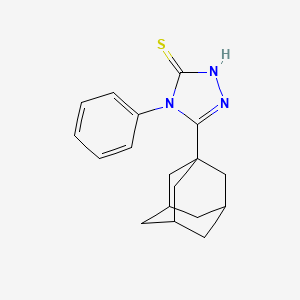

5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELYZKZJXWUPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 1 Adamantyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Regioselective Synthesis of 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-Triazole-3-Thiol Analogues

The molecular structure of this compound features a reactive thiol (-SH) group, which is the primary site for derivatization to produce a wide range of analogues. The most common strategy for creating such analogues is S-alkylation, which introduces various substituents onto the sulfur atom. This reaction's regioselectivity is a critical consideration, as the triazole ring itself contains multiple nucleophilic nitrogen atoms that could potentially react with electrophiles.

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium with its thione form. However, alkylation reactions with alkyl halides in the presence of a base predominantly occur on the sulfur atom, leading to the formation of S-substituted thioether derivatives. This high regioselectivity is attributed to the higher nucleophilicity of the sulfur atom in the thiolate anion formed under basic conditions.

A general pathway for the regioselective S-alkylation involves dissolving the parent triazole-thiol in a suitable solvent, such as ethanol or dimethylformamide (DMF), and adding a base like sodium hydroxide or potassium carbonate to generate the thiolate anion. The subsequent addition of an alkylating agent (e.g., an alkyl halide) leads to the desired S-alkylated analogue.

Table 1: Representative S-Alkylated Analogues and Reaction Conditions

| Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| (3-Bromopropyl)benzene | Sodium Hydroxide | Isopropanol | 3-((3-Phenylpropyl)thio) derivative | |

| Bromoacetic acid | Sodium Acetate | Acetic Anhydride | 2-(Thio)acetic acid derivative | mdpi.com |

| 2-Bromo-4'-fluoroacetophenone | - | DMSO | 2-(Thio)-1-(4-fluorophenyl)ethanone derivative | mdpi.com |

While S-alkylation is highly regioselective, further alkylation on the triazole ring nitrogens (N1 or N2) is possible under different conditions, which can lead to the formation of various regioisomers. Studies on related S-protected 1,2,4-triazoles have shown that alkylation with dihaloalkanes can result in mixtures of N1 and N2 substituted products, with the N2 isomer often being preferentially formed due to steric effects. nih.gov The precise control of regioselectivity for N-alkylation would require careful selection of the alkylating agent, solvent, and reaction temperature.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of the core molecule, this compound, typically follows a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The process begins with the reaction of 1-adamantanecarboxylic acid hydrazide with phenyl isothiocyanate to form the intermediate N-(adamantane-1-carbonyl)-N'-phenylhydrazinecarbothioamide (an N1,N4-disubstituted thiosemicarbazide). This intermediate is then subjected to base-catalyzed intramolecular dehydrative cyclization. scirp.orgmdpi.com

Optimization of this cyclization step is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time. Sodium hydroxide is a commonly used base, and the reaction is often performed under reflux in an alcoholic solvent for several hours. mdpi.comnih.gov

A significant advancement in optimizing this synthesis is the use of microwave irradiation. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.net The optimization process involves systematically varying parameters such as temperature, pressure, and exposure time to find the most efficient conditions.

For instance, in the S-alkylation of a related triazole, reaction times were systematically tested at 15, 30, and 45 minutes under constant temperature (165°C) and pressure (12.2 bar) to determine the point of maximum product concentration. This approach allows for the fine-tuning of reaction conditions to be both time- and energy-efficient.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Conditions for Triazole Derivatives

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Benefit of Microwave |

|---|---|---|---|

| Reaction Time | 2-27 hours mdpi.comrsc.org | 10-45 minutes rsc.org | Drastic reduction in synthesis time |

| Temperature | Reflux temperature of solvent (e.g., 80-100°C) researchgate.net | Precisely controlled, often higher (e.g., 165°C) | Faster reaction rates, potential for novel reactivity |

| Yield | Moderate to good (e.g., 60-80%) mdpi.comnih.gov | Often higher (e.g., >80-96%) rsc.org | Improved process efficiency |

| Purity | May require extensive purification | Often results in cleaner reaction profiles | Simplified workup and purification |

The optimization for the synthesis of this compound would involve preparing the thiosemicarbazide (B42300) precursor and then subjecting it to cyclization under various conditions. A design of experiments (DoE) approach could be employed, testing different bases (NaOH, KOH), solvents (ethanol, isopropanol, DMF), and comparing conventional reflux with a matrix of microwave conditions (temperature, time) to identify the optimal protocol for achieving the highest yield and purity.

Computational Chemistry and Theoretical Investigations of 5 1 Adamantyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. For complex heterocyclic systems such as adamantane-substituted triazoles, these methods are invaluable for elucidating electronic characteristics and predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. Studies on related adamantane-1,2,4-triazole structures provide insights into the likely geometric and electronic properties of the title compound. For instance, crystal structure analyses of similar compounds reveal that the 1,2,4-triazole (B32235) ring is typically nearly planar. nih.govnih.gov In one related molecule, the maximum deviation from planarity for the triazole ring was found to be just 0.003 Å. nih.gov

Table 1: Representative Geometric Parameters for Adamantane-Triazole Scaffolds

| Parameter | Typical Value | Description |

|---|---|---|

| Triazole Ring Planarity | High (low deviation from 0 Å) | Indicates the flatness of the five-membered heterocyclic ring. |

| Phenyl-Triazole Dihedral Angle | ~89° | The twist angle between the phenyl group and the triazole ring. |

Note: Data is generalized from studies on closely related structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.

Computational studies on adamantane-linked 1,2,4-triazoles have calculated these values. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. dntb.gov.ua From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). These descriptors help quantify the molecule's reactivity profile. For example, HOMO-LUMO calculations on related adamantyl-triazoles showed that substituents on the aryl ring influence the reactivity properties, with an electron-withdrawing group like NO2 making the molecule softer and better able to accept electrons. nih.gov

Table 2: Calculated FMO Energies and Reactivity Descriptors for a Related Adamantane-Triazole Derivative

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.65 | - |

| ELUMO | -1.78 | - |

| Energy Gap (ΔE) | 4.87 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.65 | -EHOMO |

| Electron Affinity (A) | 1.78 | -ELUMO |

| Electronegativity (χ) | 4.22 | (I + A) / 2 |

| Chemical Hardness (η) | 2.44 | (I - A) / 2 |

Note: Values are representative and taken from a DFT study on a structurally similar adamantane-1,2,4-triazole derivative. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-Triazole-3-Thiol

Conformational analysis is used to determine the preferred spatial arrangement of atoms in a molecule. For a molecule with a bulky adamantyl group and a rotatable phenyl ring, multiple conformations may exist. Theoretical conformational analysis can be performed to identify the most stable conformer by minimizing the molecule's potential energy. researchgate.net The rigid adamantane (B196018) cage limits conformational flexibility in that part of the molecule, but the orientation of the phenyl group relative to the triazole ring is a key conformational variable. As noted in crystallographic and computational studies, a nearly perpendicular arrangement is often favored. nih.govnih.gov

Molecular dynamics (MD) simulations can provide further insights by modeling the atomic movements over time. This allows for the exploration of the conformational landscape and the study of the molecule's dynamic behavior in different environments, such as in solution, which is critical for understanding its interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.

In a typical MEP map:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and sulfur.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are prone to nucleophilic attack.

Green regions represent neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the thiol group. researchgate.net These sites represent the most likely points for hydrogen bonding and coordination with metal ions. The hydrogen atom of the thiol group would likely be a site of positive potential (blue), highlighting its acidic nature. This analysis helps to understand how the molecule will interact with other molecules, including biological receptors. researchgate.net

Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which aids in the characterization and structural confirmation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained and compared with experimental spectra. For 1,2,4-triazole derivatives, specific signals can be assigned, such as the thiol proton (SH), which typically appears as a singlet at a high chemical shift (e.g., ~13-14 ppm). mdpi.commdpi.com The signals for the adamantyl and phenyl protons and carbons can also be precisely calculated.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to specific vibrational modes, such as N-H, S-H, C=N, and C=S stretching. nih.gov For the thiol form, a characteristic S-H stretching band would be predicted around 2550-2600 cm-1. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculations provide the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). These calculations can show how the adamantyl and phenyl groups act as chromophores that influence the molecule's absorption properties. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for 1,2,4-Triazole-3-thiols

| Spectroscopy | Feature | Typical Experimental Range | Computational Prediction |

|---|---|---|---|

| 1H NMR | SH proton | 12.9 - 14.0 ppm nih.govmdpi.com | Calculation of isotropic shielding constants |

| IR | SH stretch | 2548 - 2580 cm-1 nih.govmdpi.com | Calculation of vibrational frequencies |

Note: Experimental ranges are based on various 4,5-substituted-4H-1,2,4-triazole-3-thiols.

Docking Studies and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. pnrjournal.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of 5-(1-adamantyl)-1,2,4-triazole have been investigated as potential inhibitors for various enzymes. nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The adamantane-triazole ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol).

Docking studies on adamantane-linked 1,2,4-triazoles targeting the enzyme 11β-HSD1 (implicated in diabetes and obesity) have been performed. nih.gov These studies revealed that the adamantane group often occupies a hydrophobic pocket within the enzyme's active site, while the triazole and phenyl moieties can form hydrogen bonds or other interactions with key amino acid residues. Although the specific compounds in that study did not form interactions with key active site residues, the docking results provided a framework for designing improved inhibitors. nih.gov The analysis of ligand-receptor interactions identifies crucial contacts, such as:

Hydrogen Bonds: Between the triazole nitrogens or thiol group and polar residues like Serine or Tyrosine.

Hydrophobic Interactions: Involving the bulky, lipophilic adamantyl cage and the phenyl ring with nonpolar residues like Leucine, Valine, or Phenylalanine.

π-π Stacking: Possible interactions between the phenyl ring of the ligand and aromatic residues of the protein.

These computational models are instrumental in rational drug design, allowing for the virtual screening of libraries of compounds and the optimization of lead candidates to improve their binding affinity and selectivity. researchgate.net

Identification of Putative Biological Targets through In Silico Screening

While direct computational screening studies for this compound are not extensively detailed in the literature, research on structurally analogous compounds provides a strong basis for identifying its putative biological targets. The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold is a recognized pharmacophore, and in silico studies of its derivatives have highlighted several potential protein targets.

By examining these closely related molecules, it is possible to infer potential targets for the title compound. Molecular docking and virtual screening are primary methods used to predict the binding affinity of a ligand to a biological target. For instance, derivatives of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol have been computationally evaluated against various enzymes and receptors known to be involved in disease pathways.

Key findings from these analogue studies include:

Anticancer Targets: A structure-based design approach for 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives suggested their ability to interfere with the p53-MDM2 interaction, a critical pathway in cancer progression. researchgate.net

Enzyme Inhibition: In silico analysis of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols identified them as potential inhibitors of cholinesterase enzymes, which are relevant in neurodegenerative diseases. researchgate.net

Antimicrobial Targets: Molecular docking studies on hybrid molecules containing the 1,2,4-triazole-3-thiol moiety have identified Glucosamine-6-phosphate (GlcN-6-P) synthase as a promising target for antimicrobial activity. nih.govresearchgate.net This enzyme is essential for the formation of bacterial and fungal cell walls. nih.gov

The following table summarizes the identified biological targets for compounds structurally related to this compound.

| Analogue Scaffold | Putative Biological Target | Therapeutic Area | Computational Method |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | p53-MDM2 Interaction | Oncology | Structure-Based Design |

| 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (S-alkylated) | Cholinesterases (AChE & BChE) | Neurology | Molecular Docking |

| 1,2,4-Triazole-3-thione hybrids | Glucosamine-6-phosphate synthase | Infectious Disease | Molecular Docking |

These findings suggest that this compound is a promising candidate for screening against a similar range of targets, particularly in oncology and infectious disease research.

Elucidation of Binding Modes and Interaction Energies

Understanding how a ligand binds within the active site of a protein is fundamental to explaining its biological activity. Computational docking studies on analogues of this compound have elucidated specific binding modes and interaction energies, providing a template for predicting its behavior.

For example, in the study of 1,2,4-triazole derivatives targeting Glucosamine-6-phosphate synthase, in silico analysis revealed good binding affinities toward the active pocket of the enzyme. nih.govresearchgate.net The calculated binding energies for these compounds ranged from -5.72 to -10.49 kJ mol⁻¹. nih.govresearchgate.net Similarly, docking studies of triazole derivatives with the H1 histamine (B1213489) receptor identified key binding interactions with specific amino acid residues such as Tyr-108, Thr-112, Ala-216, and Phe-432. nih.gov

These computational models indicate that the 1,2,4-triazole-3-thiol core participates in crucial interactions, such as hydrogen bonding and hydrophobic contacts, which stabilize the ligand-protein complex. The adamantyl group of the title compound is a bulky, lipophilic moiety known to anchor ligands into hydrophobic pockets within a receptor's active site, potentially enhancing binding affinity.

| Analogue Scaffold/Target | Key Interacting Residues | Binding Energy Range (kJ mol⁻¹) |

| 1,2,4-Triazole hybrids / Glucosamine-6-phosphate synthase | Not specified | -5.72 to -10.49 |

| 5-Aryl-4-(phenylamino)-4H-1,2,4-triazole-3-thiol / H1 Receptor | Tyr-108, Thr-112, Ala-216, Phe-432 | Not specified |

The data suggests that the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group are likely key interaction points, capable of forming hydrogen bonds and coordinating with the target protein.

Design of Optimized Analogues Based on Computational Insights

Computational insights are instrumental in the rational design of optimized analogues with improved potency and selectivity. Studies on the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold demonstrate how in silico methods guide chemical modifications to enhance biological activity.

A prominent example is the structure-based design of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, where computational modules predicted their ability to mimic the critical binding residues of p53. researchgate.net This insight led to the synthesis of a series of compounds with potent antitumor activity. researchgate.net The core scaffold was used as a template for developing new agents targeting the p53-MDM2 pathway. researchgate.net

Furthermore, the investigation of S-alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol shows another common optimization strategy. researchgate.net Modifying the thiol group through alkylation can alter the compound's steric and electronic properties, as well as its solubility and metabolic stability, leading to enhanced inhibitory potential against enzymes like cholinesterase. researchgate.net

The adamantane group in this compound is itself a significant structural feature often incorporated in drug design to improve pharmacological properties. Its rigid and lipophilic nature can enhance binding to target proteins, as seen in the design of adamantane-containing 1,3,4-thiadiazole (B1197879) derivatives targeting the Epidermal Growth Factor Receptor (EGFR). johnshopkins.edu Computational insights can therefore be used to:

Explore different substitutions on the phenyl ring at the N4 position to modulate electronic properties and form additional interactions.

Synthesize a series of S-alkylated or S-acylated derivatives to probe interactions within the target's active site.

Replace the adamantyl group with other bulky or functionalized moieties to optimize binding affinity and selectivity.

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Human Trials

In Vitro Enzyme Inhibition Studies by 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-Triazole-3-Thiol

A review of published scientific literature does not provide specific data regarding the in vitro enzyme inhibition properties of this compound. While the broader class of 1,2,4-triazole (B32235) derivatives has been investigated for the inhibition of various enzymes, detailed studies identifying specific enzyme targets or the inhibition kinetics for this particular adamantyl-containing compound are not available.

Information detailing the structure-mechanism relationships of this compound with specific enzymatic targets is not available in the current body of scientific literature. Elucidation of such relationships would require dedicated enzymatic assays and molecular modeling studies, which have not been reported for this compound.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

There are no specific studies in the reviewed scientific literature that report on the growth inhibition or cytotoxic effects of this compound against cancer cell lines. While other novel 1,2,4-triazole derivatives have been evaluated for their antiproliferative potential against various human cancer cell lines, including breast, pancreatic, and melanoma, this specific molecule has not been the subject of such published investigations. nih.govddtjournal.comresearchgate.netrsc.orgresearchgate.net

The parent compound, this compound (often referred to by its thione tautomer, 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione), has served as a crucial starting material for the synthesis of novel derivatives with significant antimicrobial and antifungal properties. nih.govnih.govresearchgate.net A key study synthesized a series of N-Mannich bases and S-substituted derivatives from the title compound and tested their activity against a panel of pathogenic bacteria and the fungus Candida albicans. nih.govnih.gov

The investigation revealed that while the parent compound's specific activity was not reported, several of its derivatives displayed potent antibacterial activity. nih.govnih.gov Notably, N-Mannich bases derived from the reaction with various substituted piperazines, as well as certain S-substituted products, showed promising results. nih.govnih.gov

Another study focusing on related adamantane-triazole structures found that a derivative, 2-(2-((5-(adamantane-1-yl)-4-phenyl-1,2,4-triazole-3-yl)thio)acetyl)-N-ethyl-hydrazine-carbothioamide, was particularly active against all tested microbial strains, with its antimicrobial and antifungal activity reported to be several times higher than the reference standard, trimethoprim. zsmu.edu.ua Similarly, other research on related derivatives showed marked activity against Staphylococcus aureus and Pseudomonas aeruginosa, and significant fungicidal activity against C. albicans. zsmu.edu.ua

The collective findings from studies on its direct derivatives are summarized below.

| Derivative Class | Specific Modifications | Target Pathogens | Observed Activity | Reference |

|---|---|---|---|---|

| N-Mannich Bases | Derived with substituted piperazines | Gram-positive and Gram-negative bacteria, Candida albicans | Potent antibacterial activity observed in several derivatives (e.g., 6b, 6c, 6d, 6e, 6f). | nih.govnih.gov |

| S-Substituted Derivatives | Derived with various aryl methyl halides | Gram-positive and Gram-negative bacteria, Candida albicans | Potent antibacterial activity noted in specific derivatives (e.g., 12c, 12d). | nih.govnih.gov |

| Hydrazine-carbothioamides | N-ethyl-hydrazine-carbothioamide derivative | Bacterial and fungal test strains | Activity reported to be several times greater than trimethoprim. | zsmu.edu.ua |

| Thio-methyl-triazole dimers | 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | S. aureus, P. aeruginosa, C. albicans | Marked activity against S. aureus (MIC 15.6 µg/ml) and C. albicans (MIC 31.25 µg/ml), exceeding or matching trimethoprim. | zsmu.edu.ua |

Investigation of Antimicrobial and Antifungal Mechanisms of Action

The precise molecular mechanism of action for this compound and its active derivatives has not been explicitly elucidated in the available research. However, the mechanism for the broader class of thiosemicarbazides, which are precursors to 1,2,4-triazoles, has been proposed to involve the inhibition of bacterial topoisomerases. mdpi.com The incorporation of the bulky, lipophilic adamantyl group is a common strategy in medicinal chemistry intended to enhance membrane permeability and interaction with biological targets, which may contribute to the potent activity seen in its derivatives. nih.gov The combination of the adamantane (B196018) moiety and the 1,2,4-triazole ring is believed to create favorable preconditions for designing new potential drugs with pronounced pharmacological activity. zsmu.edu.ua

Membrane Disruption and Cellular Integrity Studies

While direct studies detailing the membrane disruption capabilities of this compound are not extensively documented, the mechanism of action for many azole-based antimicrobial agents involves the disruption of microbial cell membranes. The lipophilic nature of the adamantane moiety is thought to facilitate the compound's insertion into the lipid bilayer of cell membranes. This can lead to altered membrane fluidity and permeability, ultimately compromising cellular integrity and leading to cell death. This general mechanism for adamantane-containing compounds is a key area of investigation for understanding their antimicrobial effects.

Interference with Microbial Metabolic Pathways

Derivatives of 1,2,4-triazole-3-thiol are known to interfere with various microbial metabolic pathways, often through enzyme inhibition. nih.gov The thiol group is a key functional feature, capable of chelating metal ions essential for enzymatic activity or forming disulfide bonds that can alter protein structure and function. For instance, triazole-based compounds are well-known inhibitors of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. Inhibition of this pathway disrupts the production of a vital cell membrane component, leading to fungal cell death. While specific enzyme inhibition studies on this compound are emerging, its structural features suggest it may act through similar mechanisms.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies have focused on modifying its three main components: the adamantyl moiety, the phenyl ring, and the thiol group. nih.govnih.gov

Influence of Adamantyl Moiety on Biological Activity

The adamantane group is a bulky, highly lipophilic, three-dimensional cage-like hydrocarbon. nih.gov Its incorporation into drug molecules often enhances their biological activity. nih.govnih.gov The primary contributions of the adamantyl moiety are believed to be:

Increased Lipophilicity : This property can enhance the compound's ability to cross biological membranes, such as the microbial cell wall or the blood-brain barrier, potentially leading to improved bioavailability and efficacy. nih.gov

Steric Bulk : The rigid and bulky nature of the adamantane cage can provide a strong anchor for binding to biological targets, influencing the compound's conformation and interaction with receptor sites. nih.gov

Metabolic Stability : The adamantane structure is resistant to metabolic degradation, which can increase the half-life of the drug in biological systems.

Studies on various adamantane-containing heterocyclic compounds have consistently shown that this moiety is critical for potent biological activity, including antimicrobial and anti-inflammatory effects. nih.govnih.gov

Role of Phenyl Substitutions on Potency and Selectivity

Research on related 4-aryl-1,2,4-triazole derivatives has shown that:

Halogen Substituents : The introduction of halogens (e.g., fluorine, chlorine, bromine) on the phenyl ring often enhances antimicrobial activity. nih.gov For example, derivatives with 4-fluoro and 4-bromo substitutions have shown significant activity against Candida albicans. nih.gov

Electron-donating vs. Electron-withdrawing Groups : The nature of the substituent influences the compound's interaction with biological targets. Electron-donating groups like methoxy (B1213986) (-OCH3) and electron-withdrawing groups like nitro (-NO2) can alter the binding affinity and efficacy. nih.gov Often, halo and hydroxyl derivatives exhibit higher activity, particularly against Gram-positive bacteria, while nitro and methoxy derivatives are generally less active. nih.gov

The following table summarizes the effect of different phenyl substitutions on the antimicrobial activity of related adamantyl triazole compounds.

| Phenyl Ring Substituent | Observed Effect on Activity | Reference |

| 4-Fluoro | Significantly active against Candida albicans | nih.gov |

| 4-Bromo | Significantly active against Candida albicans | nih.gov |

| 4-Hydroxy | Marked activity against Gram-negative bacteria | nih.gov |

| 2,6-Difluoro | Potent activity in some Mannich base derivatives | nih.gov |

| 2,6-Dichloro | Potent activity in some Mannich base derivatives | nih.gov |

| Nitro groups | Generally inactive | nih.gov |

| Methoxy groups | Generally inactive | nih.gov |

Impact of Thiol Group Modifications on Activity

The thiol (-SH) group in the 3-position of the triazole ring is a critical site for chemical modification, existing in tautomeric equilibrium with the thione (C=S) form. nih.gov Alkylation or other substitutions at the sulfur or adjacent nitrogen atom can lead to derivatives with altered biological profiles. nih.gov

S-Substitution : The reaction of the thiol with various electrophiles, such as alkyl halides or ethyl bromoacetate (B1195939), yields S-substituted derivatives. These modifications can impact the compound's solubility, cell permeability, and target-binding affinity. For instance, the synthesis of S-substituted adamantyl triazoles has produced compounds with potent antibacterial and anti-inflammatory activity. nih.gov

N-Substitution (Mannich Bases) : The reaction of the triazole-thione with formaldehyde (B43269) and a secondary amine (e.g., substituted piperazines) yields N-Mannich bases. This strategy has been successfully employed to generate a series of derivatives with significant antibacterial activity. nih.gov For example, N-Mannich bases derived from 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione and various substituted piperazines displayed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

The table below illustrates how modifications to the thiol group can influence antibacterial activity.

| Modification Type | Example Reactant | Resulting Derivative Class | Observed Biological Activity | Reference |

| N-Substitution | Formaldehyde + 1-Substituted Piperazines | N-Mannich Bases | Potent antibacterial activity | nih.gov |

| S-Substitution | Aryl Methyl Halides | S-Arylmethyl Derivatives | Potent antibacterial activity | nih.gov |

| S-Substitution | Ethyl Bromoacetate | S-Acetate Ester Derivative | Good antibacterial and anti-inflammatory activity | nih.gov |

| S-Substitution | 2-Aminoethyl Chloride | S-(2-aminoethyl) Derivatives | Potent antibacterial activity | nih.gov |

Receptor Binding Profiling and Molecular Target Identification (Preclinical)

Preclinical studies, particularly in silico molecular docking, have been instrumental in identifying potential molecular targets for adamantane-linked 1,2,4-triazole derivatives. These computational methods predict the binding affinity and interaction patterns of a ligand with the active site of a protein, offering insights into its mechanism of action. nih.govuwc.ac.za

For analogues of this compound, molecular docking studies have suggested potential inhibitory activity against enzymes implicated in metabolic diseases. nih.gov One such target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in the conversion of inactive cortisone (B1669442) to active cortisol. nih.govuwc.ac.za Inhibition of this enzyme is a therapeutic strategy for obesity and type 2 diabetes. Docking studies of adamantane-linked triazoles into the active site of 11β-HSD1 have shown favorable binding affinity scores, suggesting they may act as inhibitors. nih.govuwc.ac.za

Furthermore, other adamantane-containing heterocyclic compounds have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy. johnshopkins.edu Molecular docking studies of these compounds have demonstrated strong binding interactions within the EGFR active site. johnshopkins.edu While these studies were not performed on the exact title compound, they highlight a potential avenue for investigation and a possible molecular target for this class of molecules.

These preclinical findings underscore the potential of this compound and its analogues as modulators of specific biological receptors and enzymes, warranting further experimental validation.

Modulation of Specific Biochemical Pathways by this compound

Detailed studies focusing specifically on the modulation of antioxidant and anti-inflammatory biochemical pathways by this compound are not extensively detailed in the available scientific literature. Research has primarily utilized this compound, in its tautomeric form 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione, as a precursor for the synthesis of novel derivatives. nih.gov While the 1,2,4-triazole class of compounds is widely investigated for a range of biological activities, including antioxidant and anti-inflammatory effects, specific mechanistic data such as enzyme inhibition or radical scavenging capabilities for the parent compound itself is not provided in the reviewed studies. tsijournals.comzsmu.edu.ua

The anti-inflammatory potential of the adamantyl-triazole scaffold has been demonstrated through the evaluation of derivatives synthesized from 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione. nih.gov For instance, S-substituted derivatives, namely ethyl 2-((5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate and the subsequent hydrolyzed product, 2-((5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, were synthesized and showed good anti-inflammatory activity. nih.gov This was confirmed in a carrageenan-induced paw edema model in rats, a basic animal study model for confirming anti-inflammatory action. nih.gov

However, these studies did not provide in-vitro data or delve into the specific biochemical pathways modulated, such as the inhibition of cyclooxygenase (COX) enzymes or the scavenging of reactive oxygen species (ROS), for the parent compound this compound. The findings for its derivatives suggest that the core structure is a promising pharmacophore for developing anti-inflammatory agents, but further investigation is required to elucidate the specific mechanisms of action of the parent molecule itself. nih.govzsmu.edu.ua

The broader family of 1,2,4-triazole-3-thiones has been the subject of antioxidant studies, often evaluated through methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. tsijournals.comresearchgate.net These studies indicate that the triazolethione moiety can contribute to antioxidant activity. tsijournals.com Nevertheless, specific IC₅₀ values or detailed mechanistic insights for this compound are not available in the reviewed literature.

Due to the lack of specific data in the provided research, a data table on the modulation of biochemical pathways for the title compound cannot be generated.

Coordination Chemistry and Metal Complexation of 5 1 Adamantyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Ligand Properties of 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-Triazole-3-Thiol (e.g., donor atoms, chelating ability)

This compound is a versatile ligand that can exist in tautomeric thione and thiol forms. In solution and in its metal complexes, it predominantly exists in the thiol form, allowing for deprotonation of the thiol group to form a thiolate ligand. The primary donor atoms involved in coordination are the sulfur atom of the thiolate group and one of the nitrogen atoms of the triazole ring. ginekologiaipoloznictwo.com

This ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the sulfur atom and the N4 atom of the triazole ring to form a stable five-membered chelate ring. ginekologiaipoloznictwo.com The presence of both a soft donor (sulfur) and a hard donor (nitrogen) allows for coordination with a wide range of transition metal ions. ginekologiaipoloznictwo.com The bulky adamantyl group and the phenyl group attached to the triazole backbone can influence the steric and electronic properties of the resulting metal complexes, affecting their solubility, crystal packing, and reactivity.

The potential coordinating sites of similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ligands have been identified as the sulfur of the thiol group, the nitrogen of the primary amino group, and the nitrogen atoms at positions 1 and 2 in the triazole ring system. researchgate.net The S=C-N-N unit facilitates bidentate coordination to metal ions, leading to the formation of a stable five-membered ring. ginekologiaipoloznictwo.com

Synthesis and Characterization of Metal Complexes Derived from this compound

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in a 1:2 or 1:1 metal-to-ligand molar ratio. researchgate.netresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may require refluxing to ensure completion. researchgate.net The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

The characterization of these complexes is performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic ν(S-H) stretching band, which disappears upon complexation due to the deprotonation of the thiol group. ginekologiaipoloznictwo.com Concurrently, new bands appear in the far-IR region, which are attributed to the M-N and M-S stretching vibrations, confirming the coordination of the ligand to the metal center. The C=N stretching vibration of the triazole ring may also shift upon coordination. ginekologiaipoloznictwo.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, the S-H proton typically appears as a singlet at around 13-14 ppm. This signal is absent in the spectra of the metal complexes. ginekologiaipoloznictwo.com The signals of the protons on the phenyl and adamantyl groups may experience shifts depending on the metal ion and the coordination geometry.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. For instance, the d-d transitions of transition metal complexes can indicate whether the geometry is octahedral, tetrahedral, or square planar.

A study on the transition metal complexes of the related ligand 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with Ni(II), Co(II), Cd(II), Cr(III), and Zn(II) provides insight into the expected spectral changes upon complexation. researchgate.net The formation of the triazole core and its coordination with metal ions through nitrogen and sulfur atoms were confirmed by FT-IR and ¹H NMR spectroscopy. ginekologiaipoloznictwo.comresearchgate.net In the ¹H NMR spectra of the complexes, the signal for the SH proton at 13.97 ppm disappeared, and a new signal for an NH proton appeared in the range of 10-11.5 ppm, which was not present in the free ligand. ginekologiaipoloznictwo.com

| Spectroscopic Data for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its Complexes ginekologiaipoloznictwo.com | |

| Compound | ¹H NMR (ppm) |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 5.83 (s, 2H, NH₂), 13.97 (s, 1H, SH), 7.51-8.05 (m, 5H, Ar-H) |

| Co(II) Complex | 3.78 (s, 2H, NH₂), 7.50-8.04 (m, 5H, Ar-H), 10.58 (s, 1H, NH) |

| Cd(II) Complex | 4.17 (s, 2H, NH₂), 7.50-8.06 (m, 5H, Ar-H), 11.21 (s, 1H, NH) |

| Cr(III) Complex | 3.78 (s, 2H, NH₂), 7.52-8.06 (m, 5H, Ar-H), 10.99 (s, 1H, NH) |

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. While the crystal structure of this compound itself has not been reported, the structure of a related compound, 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been determined. researchgate.net This compound crystallizes in the monoclinic system and exists in the thione tautomeric form in the solid state. researchgate.net

Although no crystal structures of metal complexes of this compound are currently available in the Cambridge Structural Database, the structures of complexes with related 1,2,4-triazole-3-thiol ligands provide valuable insights. For example, the crystal structure of a cadmium(II) coordination polymer with 4-methyl-1,2,4-triazole-3-thiol (B7784196) reveals the versatile bridging capabilities of the triazole-thiolate ligand. dntb.gov.ua Similarly, a silver(I) complex with 4-amino-4H-1,2,4-triazole forms a two-dimensional coordination polymer through bridging ligands. mdpi.com These examples suggest that metal complexes of this compound are likely to exhibit interesting structural features, with the potential for forming polynuclear or polymeric structures.

The coordination geometry around the metal center in these complexes can vary. For instance, in complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, tetrahedral geometries were suggested for Ni(II), Zn(II), and Cd(II) complexes, while a square planar geometry was proposed for the Cu(II) complex based on spectral data. nih.gov

Catalytic Applications of Metal Complexes of this compound

While specific catalytic applications for metal complexes of this compound have not been extensively reported, complexes of related 1,2,4-triazole (B32235) derivatives have shown promise in catalysis. For instance, a palladium(II) complex of a thiol-functionalized 1,2,4-triazolylidene has been successfully employed as a catalyst in C-C, C-N, and C-S cross-coupling reactions. researchgate.net This complex was effective in the amination of iodo- and bromobenzene (B47551) with N-methylaniline and even activated chlorobenzene. researchgate.net

Furthermore, a copper(II)-incorporated conjugated microporous polymer containing 1,2,3-triazole units has been shown to promote the cascade construction of disulfide and thioether groups under visible light irradiation. acs.org This highlights the potential of metal-triazole systems in facilitating photoredox catalysis. The bulky adamantyl group in this compound could potentially be exploited to create specific catalytic pockets, influencing the selectivity and activity of its metal complexes in various organic transformations.

Supramolecular Assembly and Material Science Applications of Metal-Thiolate Complexes

The ability of 1,2,4-triazole-3-thiol ligands to act as bridging units between metal centers makes them excellent candidates for the construction of supramolecular assemblies and coordination polymers. rsc.org The formation of extended structures is driven by the coordination versatility of the ligand and can be influenced by factors such as the metal ion, the counter-anion, and the reaction conditions.

For example, a new hybrid system of cadmium(II) polymers has been synthesized using 1H-1,2,4-triazole-3-thiol, resulting in one-, two-, and three-dimensional structures with strong photoluminescence. acs.org The coordination versatility of the triazole-thiol ligand in these materials manifested in six different bridging modes. acs.org Similarly, a silver(I) complex with 4-amino-4H-1,2,4-triazole forms a two-dimensional coordination polymer. mdpi.com

The incorporation of the bulky adamantyl group in this compound could lead to the formation of porous coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing. The hydrophobic nature of the adamantyl moiety could also be utilized to create materials with specific host-guest properties. The unique interplay of the rigid adamantyl group and the versatile coordination of the triazole-thiolate unit offers opportunities for the rational design of novel functional materials.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 1 Adamantyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or more decimal places), which allows for the calculation of a unique elemental formula. For the target compound (C₁₈H₂₁N₃S), the theoretical monoisotopic mass of the neutral molecule is 311.1456 Da. In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed, commonly detecting the protonated molecule [M+H]⁺.

The high accuracy of HRMS is also critical for impurity profiling. During the synthesis of the target compound, related impurities may be formed. HRMS can detect these impurities, even at low levels, and provide their exact masses, which is the first step in identifying their structures. This capability is crucial for quality control and ensuring the purity of the synthesized compound. nih.gov

| Ion | Elemental Composition | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₈H₂₂N₃S⁺ | 312.1534 | 312.1531 | < 5 |

Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Structural Nuances and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed molecular structure of this compound in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra confirm the presence of the key structural motifs: the bulky adamantyl cage, the phenyl ring, and the triazole core. The adamantyl group exhibits characteristic signals in the aliphatic region, while the phenyl protons appear in the aromatic region. The triazole ring itself contributes to the spectral data, and its substitution pattern can be confirmed.

A crucial aspect that NMR can resolve is the thione-thiol tautomerism. oup.comnih.gov The compound can exist in the thiol form (with an S-H group) or the thione form (with an N-H group and a C=S double bond). The chemical shift of the labile proton is highly indicative: an S-H proton typically resonates around 1.1-1.4 ppm, whereas an N-H proton of a triazole-thione is found much further downfield, often in the 13-14 ppm range. oup.commdpi.com Deuterium exchange experiments (adding D₂O) can be used to confirm this signal, as the labile proton will be replaced by deuterium, causing the signal to disappear. nih.gov Similarly, the ¹³C NMR spectrum is informative, with the C=S carbon of the thione form resonating at a characteristic downfield shift of approximately 165-170 ppm. nih.govnih.gov

Advanced NMR Techniques:

2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals. For instance, HMBC can show long-range correlations between the adamantyl protons and the triazole carbon, confirming their connectivity.

Solid-State NMR (ssNMR): This technique provides information about the structure in the solid state, which can differ from the solution state. ssNMR can definitively identify the predominant tautomer in the crystalline form and reveal details about molecular packing and intermolecular interactions.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantyl Protons | 1.7 - 2.2 | 28 - 40 |

| Phenyl Protons | 7.2 - 7.6 | 125 - 140 |

| Triazole C3-S / C3=S | - | ~150 (C-S) / ~169 (C=S) oup.com |

| Triazole C5-Ad | - | ~155 |

| Labile Proton (Tautomerism) | ~13.8 (N-H, Thione) mdpi.com or ~1.3 (S-H, Thiol) oup.com | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Tautomerism

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and is a powerful tool for studying the thione-thiol equilibrium. nih.govresearchgate.netnih.gov The two tautomeric forms have distinct vibrational signatures.

Thione Form: This tautomer is characterized by a strong C=S stretching vibration, typically observed in the 1050-1250 cm⁻¹ region of the IR and Raman spectra. It also exhibits a distinct N-H stretching band, usually found between 3100-3400 cm⁻¹. nih.gov

Thiol Form: The thiol tautomer is identified by a weak but sharp S-H stretching band in the 2550-2600 cm⁻¹ range. mdpi.com The C=S band is absent, and instead, a C-S single bond vibration appears at a lower frequency (600-800 cm⁻¹). A C=N stretching vibration from the triazole ring is also expected around 1600-1620 cm⁻¹. mdpi.com

By comparing the experimental spectra with theoretical calculations for both tautomers, the predominant form under the measurement conditions (e.g., solid state, specific solvent) can be determined. nih.gov For a closely related compound, 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, extensive vibrational analysis has been performed, providing a strong basis for interpreting the spectra of the title compound. nih.gov

| Vibrational Mode | Thione Tautomer | Thiol Tautomer | Reference |

|---|---|---|---|

| ν(N-H) stretch | ~3100 - 3400 | Absent | nih.gov |

| ν(S-H) stretch | Absent | ~2550 - 2600 | mdpi.com |

| ν(C=N) stretch | ~1615 | ~1620 | mdpi.com |

| ν(C=S) stretch | ~1050 - 1250 | Absent | nih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Interactions

Electronic spectroscopy probes the electronic structure of the molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The chromophores responsible for these absorptions are the phenyl ring and the 1,2,4-triazole-3-thione/thiol system. The position and intensity of these bands can be influenced by solvent polarity. researchgate.net More importantly, the electronic structure of the thione and thiol tautomers are different, which should result in distinct UV-Vis absorption spectra. researchgate.net The thione form, with its C=S group, typically exhibits a characteristic n→π* transition at longer wavelengths (lower energy) compared to the thiol form. By comparing the experimental spectrum with quantum chemical predictions for each tautomer, UV-Vis spectroscopy can be used as another method to investigate the tautomeric equilibrium in solution. nih.govresearchgate.net

Fluorescence Spectroscopy: While many triazole derivatives are studied for their fluorescence properties, specific data for the title compound is less common. If fluorescent, the emission spectrum, quantum yield, and lifetime would provide further insight into the excited state dynamics and the influence of the adamantyl and phenyl substituents on the molecule's photophysical properties.

| Transition | Typical λmax (nm) | Chromophore |

|---|---|---|

| π→π | 200 - 280 | Phenyl ring, Triazole ring |

| n→π | > 280 | C=S (Thione form) |

X-ray Diffraction Analysis of Single Crystals and Powder Samples for Solid-State Structure

X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD provides a complete molecular structure with high precision, including bond lengths, bond angles, and torsional angles. This analysis would definitively establish which tautomer (thione or thiol) exists in the crystalline state. Furthermore, it reveals the conformation of the molecule, such as the relative orientation of the phenyl and triazole rings. For a related Mannich base derivative of the title compound, X-ray analysis showed that the phenyl substituent is nearly perpendicular to the plane of the triazole ring. nih.gov SCXRD also elucidates the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. iucr.org

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline or powder samples. While it does not provide the detailed structural information of SCXRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. It is valuable for confirming the identity of a bulk sample against a known single-crystal structure, assessing sample purity, and studying polymorphism.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₃₄FN₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.9079 (4) |

| b (Å) | 11.0028 (5) |

| c (Å) | 12.8941 (6) |

| α (°) | 99.283 (2) |

| β (°) | 100.992 (2) |

| γ (°) | 102.321 (2) |

| Key Feature | Fluorophenyl and triazole rings are inclined at 86.55 (13)° |

Future Directions and Emerging Research Avenues for 5 1 Adamantyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Current synthetic routes to 5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and related derivatives often involve multi-step processes starting from adamantane-1-carboxylic acid. acs.org These classical methods typically include esterification, hydrazinolysis to form adamantane-1-carboxylic acid hydrazide, reaction with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, and subsequent base-catalyzed cyclization. acs.orgmdpi.comnih.gov While effective, these syntheses can involve harsh reaction conditions, hazardous solvents, and lengthy reaction times.

Future research should focus on developing more sustainable and efficient synthetic strategies. This could include:

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times and potentially increase yields for the cyclization step, a common benefit in heterocyclic synthesis. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate easier scale-up of the synthesis.

Green Chemistry Principles: Exploring the use of greener solvents, reducing the number of synthetic steps through one-pot reactions, and employing reusable catalysts would enhance the environmental friendliness of the synthesis. zsmu.edu.ua For instance, developing catalytic methods for the cyclization step could replace the need for stoichiometric amounts of base. mdpi.com

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazoles. chemijournal.com While the core of the title compound is a 1,2,4-triazole (B32235), exploring novel cycloaddition strategies or modifications of click reactions could open new, highly efficient pathways to this scaffold and its derivatives. acs.org

Exploration of Untapped Biological Activities (e.g., antiviral, anti-inflammatory, without clinical human trial data)

The adamantane (B196018) moiety is renowned for its role in antiviral drugs like amantadine, while the 1,2,4-triazole ring is a key pharmacophore in numerous therapeutic agents. acs.orgrsc.orgnih.gov Derivatives of this compound have already demonstrated promising antibacterial and anti-inflammatory properties. rsc.orgwikipedia.orgresearchgate.net Future research should build on this foundation to explore a wider range of biological activities.

Anti-inflammatory Activity: Several S-substituted and N-Mannich base derivatives of the parent compound have shown good, dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models in rats. acs.orgrsc.orgwikipedia.orgresearchgate.net Further investigation into the mechanism of action, such as inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokines, is warranted. nih.gov The development of a broader library of analogues could lead to compounds with potency exceeding that of current nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral Activity: Given that adamantane derivatives have historically been used against influenza and HIV viruses, a systematic evaluation of the antiviral potential of this compound is a logical next step. acs.orgresearchgate.net The combination of the adamantane group with the triazole ring, which is also found in antiviral drugs like Ribavirin, makes this a particularly promising avenue. researchgate.netfrontiersin.org Screening against a panel of viruses, including influenza, coronaviruses, and hepatitis viruses, could uncover new therapeutic leads.

Other Potential Activities: The 1,2,4-triazole scaffold is associated with a vast array of biological effects. rsc.org Future screening efforts could investigate other untapped activities based on the known properties of related compounds, including:

Anticancer Activity: Various triazole derivatives have shown cytotoxic effects against human cancer cell lines. mdpi.comnih.govrsc.org

Antifungal Activity: The triazole ring is a component of major antifungal drugs like fluconazole. frontiersin.orgpensoft.net

Neuroprotective Effects: Certain 1,2,4-triazole derivatives have shown the ability to protect cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases. nih.gov

| Compound Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| S-substituted and N-Mannich base derivatives of 5-(1-adamantyl)-1,2,4-triazole-3-thiol | Anti-inflammatory | Showed good dose-dependent activity in a rat paw edema model. | rsc.orgwikipedia.orgresearchgate.net |

| 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles | Antimicrobial | Several derivatives showed good to moderate activity, particularly against Gram-positive bacteria. | acs.org |

| General Adamantane Derivatives | Antiviral | Known activity against influenza and HIV viruses provides a rationale for testing. | acs.org |

| General 1,2,4-Triazole Derivatives | Neuroprotective | Some derivatives protect PC12 cells from cytotoxicity induced by oxidative stress. | nih.gov |

| Indolyl 1,2,4-triazole scaffolds | Anticancer | Showed promising anti-proliferative activity against breast cancer cell lines. | rsc.org |

Integration into Hybrid Functional Materials (e.g., polymers, nanoparticles, sensors)

The unique physicochemical properties of the adamantane and 1,2,4-triazole moieties suggest that this compound could serve as a valuable building block for advanced functional materials. chemijournal.comwikipedia.org

Polymers: Adamantane's rigid, cage-like structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. wikipedia.org Furthermore, 1,2,4-triazole-containing polymers have been investigated for applications such as proton-conducting membranes for fuel cells. nih.gov The title compound could be functionalized and polymerized to create novel materials with unique thermal, optical, or conductive properties. For instance, 1,2,4-triazole functionalized adamantanes have been successfully used as rigid polydentate tectons for the supramolecular synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Nanoparticles: The thiol group (-SH) provides an excellent anchor for grafting the molecule onto the surface of metal nanoparticles, such as those made of gold or silver. researchgate.net Such functionalized nanoparticles could have applications in catalysis, drug delivery, or diagnostics. For example, 1,2,4-triazole-3-thiol has been used to protect silver nanoparticles, creating a platform for electrochemical reactions. researchgate.net The presence of the bulky adamantyl group could influence the self-assembly and stability of these nanoparticle systems.

Sensors: Triazole derivatives are increasingly being used in the development of chemosensors for detecting metal ions, anions, and other analytes. rsc.orgresearchgate.netnanobioletters.com The triazole ring can act as a binding site, and the thiol group can be used to immobilize the molecule on a sensor surface. An adamantane-triazole organosilane has been developed as a dual-channel sensor for Sn²⁺ ions. rsc.org By incorporating a fluorophore or chromophore, analogues of this compound could be designed as selective fluorescent or colorimetric sensors.

Application as Biochemical Probes for Mechanistic Studies

Biochemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The structure of this compound offers several handles for its development into such a probe.

The reactive thiol group is a key feature. Thiols are known to be involved in numerous cellular functions, including antioxidant defense and as active sites in enzymes. nih.gov Fluorescent probes that react specifically with thiols are powerful tools for visualizing their distribution and dynamics in living cells. nih.govjohnshopkins.edu By attaching a fluorescent reporter group (fluorophore) to the triazole or phenyl ring of the title compound, it could be transformed into a probe. Such a probe could be used to:

Study Drug-Target Interactions: If a biologically active analogue is identified (as per section 7.2), a fluorescently-tagged version could be synthesized to visualize its binding to target proteins or its localization within cells.

Investigate Enzyme Mechanisms: The thiol group can interact with active sites of certain enzymes. A probe based on this scaffold could be used to study enzymes involved in redox signaling or those with reactive cysteine residues.

Monitor Cellular Thiol Status: The probe could be designed to react with endogenous thiols like glutathione, providing a way to monitor cellular redox state and oxidative stress. nih.gov The adamantane group's lipophilicity could be exploited to target the probe to specific cellular compartments, such as mitochondria or cell membranes. nih.gov

Computational Design and De Novo Synthesis of Enhanced Analogues

Advances in computational chemistry provide powerful tools for the rational design of new molecules with enhanced properties. Future research on this compound should leverage these in silico methods to guide the synthesis of next-generation analogues.

Molecular Docking: For any identified biological target, molecular docking studies can predict the binding orientation and affinity of the compound and its derivatives within the target's active site. nih.govnih.gov This was successfully used to predict the binding of adamantane-linked 1,2,4-triazoles to the 11β-HSD1 enzyme, an important target in diabetes and obesity. nih.gov Such studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and suggest specific structural modifications to improve binding and, consequently, biological activity.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with systematic variations to the phenyl ring, the adamantyl cage, or the thiol group, and combining the experimental activity data with computational models (QSAR), a robust understanding of the structure-activity relationship can be developed.

De Novo Design: Based on the pharmacophore model derived from SAR and docking studies, computational algorithms can be used to design entirely new molecules, or de novo analogues, predicted to have superior activity or improved pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity). nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Q & A

Q. Basic Research Focus

- 1H NMR and IR : Confirm functional groups (e.g., S-H stretch at ~2500 cm⁻¹ in IR) and adamantyl proton environments (δ 1.6–2.1 ppm in NMR).

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values.

Advanced Characterization : - HPLC-DAD-MS : Ensures >98% purity and detects trace byproducts (e.g., uncyclized intermediates).

- Chromatographic mass spectrometry : Resolves isomeric impurities via m/z fragmentation patterns .

How should researchers resolve contradictions in reported biological activity data across structurally similar analogs?

Advanced Research Focus

Contradictions in antimicrobial or anti-inflammatory activity may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination).

- Structural nuances : Compare substituent effects (e.g., 4-phenyl vs. 4-aminophenyl on solubility and membrane penetration).

- Statistical validation : Use ANOVA to assess significance across replicates. For example, adamantyl derivatives exhibit 2–4× higher antifungal activity than furan-substituted analogs due to lipophilicity differences .

What methodologies are used to study the physicochemical stability of this compound under varying conditions?

Q. Basic Research Focus

- Solubility profiling : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (logP determination via HPLC).

- Thermal stability : TGA/DSC to identify decomposition thresholds (>200°C for adamantyl derivatives).

Advanced Approaches : - Forced degradation studies : Expose to UV light, oxidative (H2O2), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways. LC-MS/MS characterizes degradation products (e.g., sulfonic acid derivatives) .

How can microwave-assisted synthesis improve the efficiency of triazole-thiol derivative preparation?

Advanced Research Focus

Microwave irradiation reduces reaction times from hours to minutes:

- Optimized protocol : React precursors (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) with alkylating agents under 100–150 W power.

- Benefits : Higher yields (75–85% vs. 50–60% conventional) and reduced byproduct formation. For example, S-alkylation with (3-bromopropyl)benzene under microwaves achieves 80% conversion in 15 minutes .

What strategies are employed to enhance the pharmacological profile of adamantyl-triazole-thiol derivatives?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute sulfur with selenium to modulate redox activity.

- Prodrug design : Esterify the thiol group to improve bioavailability (e.g., acetylated derivatives show 3× higher Cmax in rodent models).

- Co-crystallization : Enhance solubility via co-formers (e.g., cyclodextrins), validated by PXRD and dissolution testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.